molecular formula C21H22N4O5 B2870595 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474006-25-2

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2870595
CAS No.: 474006-25-2
M. Wt: 410.43
InChI Key: UPKRCPQJGUXDNC-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Alkylation: Addition of the methyl group to the phenyl ring.

    Amidation: Formation of the amide bond between the pyrrolidine-2,5-dione and the morpholinophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-5-nitrophenyl)-3-aminopyrrolidine-2,5-dione: Lacks the morpholinophenyl group.

    1-(2-Methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Lacks the nitro group.

    1-(2-Methyl-5-nitrophenyl)-3-((4-aminophenyl)amino)pyrrolidine-2,5-dione: Lacks the morpholine ring.

Uniqueness

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is unique due to the presence of both the nitro and morpholinophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-14-2-5-17(25(28)29)12-19(14)24-20(26)13-18(21(24)27)22-15-3-6-16(7-4-15)23-8-10-30-11-9-23/h2-7,12,18,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKRCPQJGUXDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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